molecular formula C8H7ClFNO B13040060 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13040060
M. Wt: 187.60 g/mol
InChI Key: ZQJFFJROHCIJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative characterized by a fused benzene and furan ring system with chlorine and fluorine substituents at positions 7 and 5, respectively, and an amine group at position 3.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI Key

ZQJFFJROHCIJGX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Construction of the dihydrobenzofuran ring system via intramolecular cyclization.
  • Selective halogenation to introduce chlorine and fluorine at the 7- and 5-positions, respectively.
  • Installation of the amine functional group at the 3-position, often via reductive amination or nucleophilic substitution.
  • Purification and isolation of the target compound, sometimes as a salt for enhanced stability.

Key Synthetic Routes and Reaction Conditions

Cyclization and Ring Formation
  • Starting from appropriately substituted phenol derivatives, the dihydrobenzofuran ring is formed by intramolecular cyclization of hydroxy-substituted precursors with side chains bearing aldehyde or ketone functionalities.
  • Conditions often involve acidic or basic catalysis, with solvents such as toluene or dichloromethane, and heating to promote ring closure.
Selective Halogenation
  • Introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution or halogen exchange reactions.
  • Chlorination at the 7-position can be performed using reagents like N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination.
  • Fluorination at the 5-position is more challenging due to fluorine's reactivity; selective fluorinating agents such as Selectfluor or elemental fluorine under mild conditions are employed.
Amination at the 3-Position
  • The amine group is typically introduced via nucleophilic substitution on a suitable leaving group precursor (e.g., halogenated intermediate) or by reductive amination of a ketone intermediate at the 3-position.
  • Catalytic hydrogenation (e.g., H2/Pd-C) can be used to reduce imines or nitro precursors to the amine.
Purification and Salt Formation
  • The free amine is often converted to its hydrochloride salt to improve stability and solubility.
  • Purification methods include crystallization, column chromatography, and recrystallization from suitable solvents.

Detailed Research Findings and Reaction Data

Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Product Yield (%) Notes
Cyclization Acid catalysis, toluene, reflux 2,3-Dihydrobenzofuran core 70-85 High regioselectivity
Chlorination (7-position) N-Chlorosuccinimide, 0–25°C 7-Chloro derivative 80-90 Controlled to avoid poly-chlorination
Fluorination (5-position) Selectfluor, acetonitrile, rt 5-Fluoro substituted intermediate 65-75 Requires careful control of conditions
Amination (3-position) Reductive amination: aldehyde + NH3 + H2/Pd-C 3-Amine substituted benzofuran 85-92 High selectivity for amine formation
Salt formation HCl gas or ethanolic HCl Hydrochloride salt Quantitative Enhances stability and handling

Comparative Analysis of Halogenation Methods

Halogenation Method Reagent(s) Selectivity Scalability Environmental Impact
Electrophilic Chlorination NCS High Good Moderate (generates succinimide)
Direct Fluorination Selectfluor, elemental F2 Moderate Moderate High (toxic fluorine sources)
Halogen Exchange Halogenated precursors + KF Variable Limited Lower (less toxic reagents)

Notes on Industrial and Laboratory Scale Preparation

  • Industrial synthesis favors continuous flow chemistry to enhance reaction control, reduce reaction times, and improve safety when handling reactive halogenating agents.
  • Catalytic methods are optimized to maximize yield and minimize by-products.
  • Purification processes are designed to remove halogenated impurities and ensure high purity of the final amine compound.
  • Stability considerations require the compound to be stored under inert atmosphere and protected from moisture and light.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit cancer cell lines, including:

  • Hepatocellular carcinoma (HePG2)
  • Mammary gland breast cancer (MCF-7)
  • Cervical cancer (HeLa)
  • Prostate cancer (PC3)

For instance, compounds structurally related to 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown IC50 values in the range of 11–17 µM against HePG2 and PC3 cell lines, indicating a strong potential for further development as anticancer agents .

Modulation of Neurotransmitter Systems

The compound has been noted for its ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders. Its interactions with specific receptors can influence pathways related to pain and inflammation, suggesting its potential as an analgesic or anti-inflammatory agent.

Antimicrobial Properties

Benzofuran derivatives have been extensively studied for their antimicrobial activity. The unique structure of 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine may enhance its efficacy against various pathogens. Research indicates that modifications in the benzofuran ring can significantly impact antibacterial and antifungal activities .

Cardiovascular Applications

Benzofuran derivatives have also been explored for their cardiovascular benefits, including vasodilating and hypotensive effects. The potential for these compounds to act as inhibitors of key enzymes involved in cardiovascular diseases is an area of ongoing research .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition against HePG2 and PC3 with IC50 values of 11–17 µM.
Neurotransmitter ModulationSuggested potential applications in pain management through receptor interactions.
Antimicrobial ActivityHighlighted the importance of structural modifications for enhanced efficacy against pathogens.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variations

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇ClFNO)
  • Key Differences : Chlorine and fluorine substituents at positions 5 and 6, respectively, versus 7-Cl and 5-F in the target compound.
  • Impact : Altered electronic distribution and steric effects due to substituent positions. For example, the 5-Cl-6-F isomer may exhibit distinct binding affinities in biological systems compared to the 7-Cl-5-F analog .
5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇Cl₂NO)
  • Key Differences : Two chlorine atoms at positions 5 and 7 instead of 7-Cl and 5-F.
  • Impact : Higher molecular weight (204.05 g/mol vs. ~187.6 g/mol) and increased hydrophobicity due to additional chlorine. Chlorine’s larger atomic radius compared to fluorine may reduce metabolic stability .
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C₈H₇BrFNO·HCl)
  • Key Differences : Bromine replaces chlorine at position 5, and the compound is a hydrochloride salt.
  • Impact : Bromine’s larger size and polarizability enhance van der Waals interactions but reduce electronegativity compared to chlorine. The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .

Substituent Modifications

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C₉H₁₁Cl₂NO)
  • Key Differences : Methyl group at position 6 instead of fluorine.
  • Impact: Methyl’s lipophilicity increases membrane permeability but may reduce target specificity. Conflicting molecular formulas (C₉H₁₁Cl₂NO vs. C₁₁H₁₆ClNO) in the evidence suggest possible synthesis or reporting errors .
2-Methyl-2,3-dihydro-1-benzofuran-3-amine (C₉H₁₁NO)
  • Key Differences: No halogens; methyl group at position 2.
  • Impact : Simplified structure with lower molecular weight (151.19 g/mol ) and reduced polarity, highlighting the role of halogens in electronic modulation .

Stereochemical and Salt Form Variations

(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇BrClNO)
  • Key Differences : Bromine at position 5 and stereospecific (3S) configuration.
  • Impact : Enantiomeric purity (3S) could enhance binding to chiral biological targets. Bromine’s presence increases molecular weight (248.50 g/mol ) and may alter metabolic pathways .
5-Chloro-2,3-dihydro-1-benzofuran-4-amine (C₈H₈ClNO)
  • Key Differences : Amine group at position 4 instead of 3.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Features Reference
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (Target) C₈H₇ClFNO ~187.6 7-Cl, 5-F Base structure for comparison Inferred
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine C₈H₇ClFNO 187.6 5-Cl, 6-F Positional isomer; discontinued
5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine C₈H₇Cl₂NO 204.05 5-Cl, 7-Cl Higher hydrophobicity
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl C₈H₇BrFNO·HCl 262.51 5-Br, 6-F Bromine enhances interactions
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine C₈H₇BrClNO 248.50 5-Br, 7-Cl Chiral specificity

Research Implications and Challenges

  • Biological Relevance : Fluorine’s electronegativity and small size may improve blood-brain barrier penetration, making 7-Cl-5-F a candidate for CNS drug development .
  • Data Gaps: Limited purity, solubility, and stability data in the evidence highlight the need for further experimental characterization.

Biological Activity

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The molecular formula of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is C8H7ClFNOC_8H_7ClFNO with a molecular weight of 187.6 g/mol. Its structure includes a benzofuran ring with chlorine and fluorine substituents, which may influence its biological activity.

PropertyValue
Molecular FormulaC8H7ClFNOC_8H_7ClFNO
Molecular Weight187.6 g/mol
Boiling Point231.4 °C (predicted)
Density1.407 g/cm³ (predicted)
pKa7.61 (predicted)

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity. For instance, it has shown moderate to good activity against various bacterial strains, including:

  • Gram-positive bacteria : Bacillus subtilis and Staphylococcus aureus.
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound exhibits promising antibacterial properties, comparable to established antibiotics .

The biological activity of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, potentially leading to inhibition of bacterial growth by disrupting essential cellular processes .

Study on Antibacterial Activity

In a systematic evaluation of various derivatives of benzofuran compounds, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine was assessed for its antibacterial efficacy. The study reported that compounds with similar structural features exhibited significant zones of inhibition against tested bacteria:

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis22
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa19

These results indicate that modifications in the benzofuran structure can lead to enhanced antibacterial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.